molecular formula C6H7ClN2O2S B14521819 5-Thiazolecarboxylic acid, 2-amino-4-(chloromethyl)-, methyl ester CAS No. 62591-27-9

5-Thiazolecarboxylic acid, 2-amino-4-(chloromethyl)-, methyl ester

Cat. No.: B14521819
CAS No.: 62591-27-9
M. Wt: 206.65 g/mol
InChI Key: NCQMYOJJQIPYPB-UHFFFAOYSA-N
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Description

5-Thiazolecarboxylic acid, 2-amino-4-(chloromethyl)-, methyl ester is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Thiazolecarboxylic acid, 2-amino-4-(chloromethyl)-, methyl ester typically involves the reaction of thiourea with chloroacetyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the thiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Thiazolecarboxylic acid, 2-amino-4-(chloromethyl)-, methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .

Scientific Research Applications

5-Thiazolecarboxylic acid, 2-amino-4-(chloromethyl)-, methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Thiazolecarboxylic acid, 2-amino-4-(chloromethyl)-, methyl ester involves its interaction with various molecular targets. In medicinal applications, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it has been shown to inhibit the growth of certain cancer cells by interfering with their metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Thiazolecarboxylic acid, 2-amino-4-(chloromethyl)-, methyl ester is unique due to its chloromethyl group, which allows for further functionalization and derivatization. This makes it a versatile intermediate in the synthesis of more complex molecules .

Properties

CAS No.

62591-27-9

Molecular Formula

C6H7ClN2O2S

Molecular Weight

206.65 g/mol

IUPAC Name

methyl 2-amino-4-(chloromethyl)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C6H7ClN2O2S/c1-11-5(10)4-3(2-7)9-6(8)12-4/h2H2,1H3,(H2,8,9)

InChI Key

NCQMYOJJQIPYPB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=C(S1)N)CCl

Origin of Product

United States

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